molecular formula C9H10O2 B1328919 Methyl o-toluate CAS No. 89-71-4

Methyl o-toluate

Cat. No. B1328919
CAS RN: 89-71-4
M. Wt: 150.17 g/mol
InChI Key: WVWZECQNFWFVFW-UHFFFAOYSA-N
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Description

Methyl o-toluate, also known as Methyl 2-methylbenzoate, is a chemical compound with the molecular formula C9H10O2 . It has been used in the preparation of 2- (azidomethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of Methyl o-toluate consists of a benzene ring substituted with a methyl group and a methyl ester group . The molecular weight of Methyl o-toluate is 150.17 g/mol .


Chemical Reactions Analysis

Methyl o-toluate can undergo various chemical reactions. For instance, it has been mentioned in a study about the effect of the electronic configuration of carbon radicals in homolytic substitutions .


Physical And Chemical Properties Analysis

Methyl o-toluate is not miscible or difficult to mix in water . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Scientific Research Applications

Synthesis of Azidomethylbenzoic Acid

Methyl o-toluate has been used in the preparation of 2-(azidomethyl)benzoic acid , which is a compound used in various chemical syntheses .

Thermophysical Property Data

It is referenced in collections of critically evaluated thermodynamic property data for pure compounds, primarily focused on organics. This data is useful for research and development in physical chemistry and engineering .

Safety And Hazards

Methyl o-toluate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Methyl o-toluate, as a versatile platform molecule, has been widely adopted as a precursor for producing value-added chemicals and fuels . Future research may focus on the sustainable and efficient production of Methyl o-toluate, as well as its applications in various fields .

properties

IUPAC Name

methyl 2-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVWZECQNFWFVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID6048208
Record name Methyl 2-methylbenzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl o-toluate
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Vapor Pressure

0.16 [mmHg]
Record name Methyl o-toluate
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Product Name

Methyl o-toluate

CAS RN

89-71-4, 25567-11-7
Record name Methyl 2-methylbenzoate
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Record name Methyl o-toluate
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Record name Benzoic acid, methyl-, methyl ester
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Record name Benzoic acid, 2-methyl-, methyl ester
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Record name METHYL O-TOLUATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of o-toluic acid (15 g, 0.11 mole), iodomethane (51 g, 0.36 mole) and anhydrous sodium bicarbonate (25.2 g, 0.3 mole) in dry dimethylformamide (60 ml) was stirred at 70° (oil bath temperature) under an atmosphere of nitrogen for 3.5 hours. The resulting mixture was diluted with water (200 ml) and extracted with ethyl ether (3×100 ml). The combined extracts were washed several times with water, dried over anhydrous MgSO4 and evaporated in vacuo to give the title ester compound (15 g, 90.6%) as an oil with a consistent H1 -NMR spectrum.
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15 g
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51 g
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25.2 g
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60 mL
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200 mL
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solvent
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Yield
90.6%

Synthesis routes and methods III

Procedure details

A solution of 2-methylbenzoic acid (18a) (5 g, 36.8 mmol) in MeOH.HCl (2.4M, 50 mL) was stirred at 70° C. overnight. The mixture was concentrated under reduced pressure to give compound 18b (4.5 g, 82% yield), which was used without purification.
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5 g
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50 mL
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82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 40.0 grams (0.29 mole) of 2-methylbenzoic acid in 200 ml of methanol was added dropwise 20 ml of concentrated sulfuric acid. Upon completion of addition the reaction mixture was heated to reflux where it stirred for 18 hours. The reaction mixture was cooled to ambient temperature and poured into 200 ml of water. The mixture was extracted with three 100 ml portions of methylene chloride. The combined extracts were washed with two 50 ml portions of aqueous saturated sodium bicarbonate solution, then with 50 ml of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 42.7 grams of methyl 2-methylbenzoate.
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40 g
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20 mL
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200 mL
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200 mL
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Synthesis routes and methods V

Procedure details

o-Toluic acid (500 mg, 3.67 mmol), dimethyl sulfate (695 mg, 5.51 mmol), and K2CO3 (558 mg, 4.04 mmol) were placed in a round bottom flask and diluted with acetone (10 mL). After purging the resulting suspension with argon for 5 min, the mixture was heated to reflux for 2 h. The reaction mixture was cooled and concentrated under reduced pressure to remove acetone. After adding water to the mixture, the solution was extracted with ethyl acetate (×3). The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (Hex/EtOAc=9:1) to give 2-methylbenzoic acid methyl ester (Formula 4) (415 mg, 75%) as a white solid. Rf=0.5 (Hex:EtOAc=9:1); 1H NMR (300 MHz, CDCl3): δ 7.91 (dd, J=8.4 and 1.8 Hz, 1H), 7.40 (td, J=7.5 and 1.5 Hz, 1H), 7.24 (m, 2H), 3.89 (s, 3H), 2.60 (s, 3H).
Quantity
500 mg
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695 mg
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reactant
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Quantity
558 mg
Type
reactant
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Quantity
10 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl o-toluate
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Citations

For This Compound
212
Citations
P Salvadori, P Pertici, F Marchetti, R Lazzaroni… - Journal of …, 1989 - Elsevier
… We recently described the methyl-o-toluate … Coupling constants J are in Hz; the aromatic protons of methyl-o-toluate are numbered as shown in Scheme 1. Circular dichroism spectra …
Number of citations: 24 www.sciencedirect.com
AV Blokhin, YU Paulechka, GJ Kabo… - The Journal of Chemical …, 2002 - Elsevier
… Thermodynamic parameters of fusion for the compounds and solid-to-solid transitions for methyl o-toluate were determined and the molar thermodynamic functions in the condensed …
Number of citations: 19 www.sciencedirect.com
ANH Yeo, DH Williams - Journal of the American Chemical …, 1970 - ACS Publications
… the frequency factors for the rearrangement reactions as adjustable parameters, good agreement is obtained between calculated and observed partial mass spectra of methyl o-toluate, …
Number of citations: 46 pubs.acs.org
T Imai, M Maekawa, T Murai - Applied Entomology and Zoology, 2001 - jstage.jst.go.jp
… hawaiiensis, and methyl m-aminobenzoate, o-anisidine, methyl benzoate and methyl o-toluate for T. coloratus, were almost as attractive as methyl anthranilate. Meanwhile, no …
Number of citations: 39 www.jstage.jst.go.jp
YV Maksimuk, GJ Kabo, VV Simirsky… - Journal of Chemical & …, 1998 - ACS Publications
… Enthalpies of combustion of methyl benzoate (I), methyl o-toluate (II), methyl m-toluate (III), methyl p-toluate (IV), monomethyl terephthalate (V), dimethyl phthalate (VI), and trimethyl 1,2,4…
Number of citations: 33 pubs.acs.org
M Maekawa, T Imai, S Tsuchiya, T Fujimori… - Applied entomology …, 1999 - jstage.jst.go.jp
… combined with the female sex pheromone, six methyl benzoate derivatives, ie methyl anthranilate, methyl m-aminobenzoate, methyl benzoate, methyl salicylate, methyl o—toluate and …
Number of citations: 10 www.jstage.jst.go.jp
S Danishefsky, TA Bryson… - The Journal of Organic …, 1975 - ACS Publications
… Treatment of methyl otoluate with N-bromosuccinimide gave methyl-2-bromo… and dibenzoyl peroxide (1.29 g; 5 mmol) to a solution of methyl otoluate (90 g; 0.66 mol) in 350 ml of carbon …
Number of citations: 41 pubs.acs.org
LM Wang, Y Tian, R Liu, R Richert - The Journal of Physical …, 2010 - ACS Publications
… Composition dependence of glass transition T g , fragility m, and relaxation dispersion parameter β KWW in the solution system of methyl m-toluate in methyl o-toluate. The data are …
Number of citations: 53 pubs.acs.org
DE Pearson, WE Stamper… - The Journal of Organic …, 1963 - ACS Publications
… Methyl o-toluate gave a mixture of halogenated products which couldnot be separated easily. The preceding procedure is probably the best method ofdirect introduction of chlorine or …
Number of citations: 30 pubs.acs.org
H Gong, M Sun, Z Li, R Liu, Y Tian… - The European Physical …, 2011 - Springer
… A model system of ideal mixing is the isomeric methyl-o-toluate and methyl-p-toluate mixture with a linear composition dependence of Tg [10]. Other binary mixtures are arranged in fig. …
Number of citations: 18 link.springer.com

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